2-(Di-tert-butylphosphino)biphenyl

Catalog No.
S714752
CAS No.
224311-51-7
M.F
C20H27P
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)biphenyl

CAS Number

224311-51-7

Product Name

2-(Di-tert-butylphosphino)biphenyl

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

Improved Efficiency and Selectivity

JohnPhos offers several advantages over other diphosphine ligands, such as BINAP, DPEPhos, and XPhos. One key benefit is its ability to enhance the efficiency and selectivity of palladium-catalyzed reactions. Studies have shown that JohnPhos can significantly accelerate reaction rates and improve the formation of desired products while minimizing the production of undesired byproducts []. This improved performance makes JohnPhos a valuable tool for researchers seeking to optimize their synthetic processes.

Diverse Applications in Organic Synthesis

JohnPhos finds application in a broad range of organic transformations. Some prominent examples include:

  • C-C bond formation: JohnPhos plays a crucial role in various C-C bond-forming reactions, including Suzuki-Miyaura couplings, Negishi couplings, and Sonogashira couplings. These reactions are fundamental for constructing complex organic molecules and are widely employed in the synthesis of pharmaceuticals, natural products, and functional materials [, , ].
  • Hydrogenation: JohnPhos can be used as a ligand in palladium-catalyzed hydrogenation reactions, which involve the addition of hydrogen atoms to unsaturated bonds. This allows researchers to selectively convert alkenes and alkynes to their corresponding alkanes, a crucial step in the synthesis of various organic compounds [].
  • Cyclization reactions: JohnPhos is also employed in cyclization reactions, where linear molecules are transformed into cyclic structures. This enables the synthesis of complex ring systems, which are essential building blocks for many drugs and natural products [].

2-(Di-tert-butylphosphino)biphenyl, also referred to as JohnPhos, is a sterically bulky biaryl phosphine ligand characterized by its unique structural features and reactivity. Its molecular formula is C20H27P, and it has a molecular weight of 298.4 g/mol. This compound is notable for its role in facilitating various

JohnPhos can be irritating to the skin and eyes. As with most chemicals, it's important to follow proper laboratory safety procedures when handling it [].

Note:

  • The mechanism of action for JohnPhos as a ligand is a complex topic involving interactions between the metal center and the reactants. Due to its complexity, it's beyond the scope of this answer.
  • There are other applications of JohnPhos besides the Suzuki-Miyaura reaction, but exploring them would require delving into more advanced organic chemistry concepts.

2-(Di-tert-butylphosphino)biphenyl is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Reaction: This reaction involves the coupling of aryl halides with organoboranes to form biaryl compounds.
  • Heck Reaction: In this reaction, alkenes are coupled with aryl halides, resulting in substituted alkenes.
  • Buchwald-Hartwig Amination: This process facilitates the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

Additionally, this compound can participate in substitution reactions and may assist in oxidation and reduction processes when used as a ligand in catalytic systems .

While the primary focus of 2-(Di-tert-butylphosphino)biphenyl is on its chemical applications, it has implications in biological research as well. The compound is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. Its ability to facilitate the formation of complex organic structures makes it a candidate for developing potential drug candidates .

The synthesis of 2-(Di-tert-butylphosphino)biphenyl typically involves several steps:

  • Formation of Grignard Reagent:
    • React 2-bromobiphenyl with magnesium in anhydrous tetrahydrofuran (THF) under reflux conditions to generate the Grignard reagent.
  • Coupling Reaction:
    • Add tetrakis(triphenylphosphine)palladium(0) as a catalyst to the Grignard reagent solution.
    • Introduce di-tert-butylchlorophosphine dropwise while maintaining reflux conditions.
  • Quenching:
    • After completion, quench the reaction with saturated aqueous ammonium chloride, separate the organic phase, and purify the product through crystallization from methanol.

This method yields high purity and significant quantities of 2-(Di-tert-butylphosphino)biphenyl .

The applications of 2-(Di-tert-butylphosphino)biphenyl are diverse:

  • Catalysis: It serves as a crucial ligand in various palladium-catalyzed reactions for synthesizing complex organic molecules.
  • Pharmaceuticals: The compound is instrumental in producing active pharmaceutical ingredients and intermediates.
  • Material Science: It contributes to the development of fine chemicals and agrochemicals due to its reactivity and stability .

Interaction studies involving 2-(Di-tert-butylphosphino)biphenyl primarily focus on its coordination with transition metals like palladium. The ligand forms stable complexes that enhance catalytic activity and selectivity in various reactions. The unique steric and electronic properties of this compound allow it to stabilize reactive intermediates, which is crucial for efficient catalysis .

Similar Compounds: Comparison with Other Compounds

2-(Di-tert-butylphosphino)biphenyl belongs to a family of Buchwald ligands known for their effectiveness in catalyzing cross-coupling reactions. Similar compounds include:

Compound NameDescription
XPhosA biaryl phosphine ligand used similarly in cross-coupling reactions.
SPhosKnown for its application in palladium-catalyzed amination reactions.
tBuXPhosFeatures tert-butyl groups that provide steric bulk and electron-donating properties.
Cythis CompoundA cyclohexyl-substituted variant that offers enhanced stability.

The uniqueness of 2-(Di-tert-butylphosphino)biphenyl lies in its specific steric hindrance and electronic characteristics that make it particularly effective for challenging transformations compared to other ligands within the same category .

XLogP3

5.1

UNII

5Y743P380H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

224311-51-7

Wikipedia

2-(di-tert-butylphosphino)biphenyl

Dates

Modify: 2023-08-15

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